molecular formula C14H8FNO3 B1340403 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid CAS No. 98370-46-8

5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Cat. No.: B1340403
CAS No.: 98370-46-8
M. Wt: 257.22 g/mol
InChI Key: NWUASPKZTXJPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid (CAS 98370-46-8) is a fluorinated acridone derivative that serves as a critical building block in medicinal chemistry, particularly in the development of novel anti-cancer agents. Its core structure allows it to function as a DNA intercalator, a mechanism where the planar acridone ring system inserts itself between DNA base pairs. This interaction can inhibit vital enzymes like topoisomerases, disrupt DNA synthesis, and ultimately lead to cell death . Researchers utilize this compound as a primary precursor for synthesizing potent bis-intercalators. These complex molecules, which consist of two acridone units linked by a chain, demonstrate significantly enhanced DNA binding affinity and cytotoxic activity compared to mono-intercalators . Studies on related bis-acridine compounds have shown promising activity against a range of human tumor cell lines, including HT-29 colon cancer, and some derivatives have shown the ability to circumvent cisplatin resistance, highlighting their value in oncology research . The fluorine atom at the 5-position is a common modification in drug design, often used to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-fluoro-9-oxo-10H-acridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-10-6-2-4-8-12(10)16-11-7(13(8)17)3-1-5-9(11)14(18)19/h1-6H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUASPKZTXJPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548764
Record name 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98370-46-8
Record name 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 9,10-dihydroacridine-4-carboxylic acid , which serves as the core scaffold for further functionalization. This intermediate is either commercially available or synthesized via cyclization reactions involving substituted anilines and benzoic acid derivatives.

Synthetic Route Summary

Step Description Reagents/Conditions Outcome
1 Preparation of 9,10-dihydroacridine-4-carboxylic acid Cyclization of 2-arylamino benzoic acids or related intermediates using polyphosphoric acid (PPA) at ~100 °C Formation of acridine ring with carboxylic acid at position 4
2 Introduction of fluorine at the 5th position Electrophilic fluorination or use of fluorinated starting materials Selective fluorination at position 5 on the acridine ring
3 Oxidation of the 9,10-dihydroacridine ring to 9-oxo Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions Conversion of dihydroacridine to acridone (9-oxo) derivative

This sequence ensures the installation of the fluorine atom and the oxidation of the acridine ring to the 9-oxo form, yielding the target compound.

Detailed Reaction Conditions

  • Cyclization: The initial cyclization to form the acridine core is typically performed by heating 2-arylamino benzoic acid derivatives in polyphosphoric acid (PPA) at approximately 100 °C. This promotes ring closure to form the acridone skeleton.

  • Fluorination: The fluorine atom at the 5th position can be introduced either by starting with fluorinated aniline derivatives or by electrophilic fluorination of the acridine intermediate. Selectivity is achieved by controlling reaction conditions and reagent choice.

  • Oxidation: The oxidation step converts the 9,10-dihydroacridine ring to the 9-oxo form. Potassium permanganate or chromium trioxide are commonly used oxidants. Reaction parameters such as temperature, solvent, and oxidant concentration are optimized to maximize yield and minimize over-oxidation or degradation.

Industrial Scale Considerations

  • Industrial synthesis employs similar routes but optimizes parameters for scale, yield, and purity.
  • Continuous flow reactors and automated synthesis platforms are increasingly used to improve reaction control and throughput.
  • Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for research applications.

Research Findings and Analytical Data

Yield and Purity

  • Reported yields for the oxidation step range from 70% to 85%, depending on the oxidant and reaction conditions.
  • Fluorination efficiency depends on the method; starting from fluorinated precursors generally provides higher regioselectivity and yield.

Characterization

Parameter Data
Melting Point Typically around 280-285 °C (decomposition)
NMR (¹H, ¹³C) Signals consistent with acridone structure and fluorine substitution
Mass Spectrometry Molecular ion peak at m/z 257.22 confirming molecular weight
IR Spectroscopy Characteristic carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹), carbonyl (C=O) stretch near 1650 cm⁻¹

These data confirm the successful synthesis and structural integrity of the compound.

Comparative Analysis with Related Compounds

Compound Fluorine Substitution Oxidation State Key Differences
5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid Present at position 5 9-oxo (acridone) Enhanced electronic effects due to fluorine, affecting reactivity and biological activity
9-Oxo-9,10-dihydroacridine-4-carboxylic acid Absent 9-oxo Lacks fluorine, different chemical and biological properties
5-Chloro-9-oxo-9,10-dihydroacridine-4-carboxylic acid Chlorine instead of fluorine 9-oxo Different steric and electronic effects from chlorine substitution

The fluorine atom imparts unique electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the 9-oxo group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of 9-hydroxy-9,10-dihydroacridine-4-carboxylic acid.

    Substitution: Formation of various substituted acridine derivatives.

Scientific Research Applications

5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The carboxylic acid group facilitates binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, DNA intercalation, and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties
5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid F (5) C₁₄H₈FNO₃ 265.22 Enhanced metabolic stability, moderate lipophilicity
5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid OCH₃ (5) C₁₅H₁₁NO₄ 269.25 Intermediate in Elacridar synthesis; P-gp inhibition
5-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid CH₃ (5) C₁₅H₁₁NO₃ 253.26 Higher lipophilicity, moderate tumor activity
5-Nitro-9-oxo-9H-fluorene-4-carboxylic acid NO₂ (5) C₁₄H₇NO₅ 269.22 Reduced activity due to electron-withdrawing effects

Key Observations:

  • Fluorine vs. This may enhance bioavailability in drug design .
  • Fluorine vs. Methyl: While both substituents are lipophilic, the methyl group increases lipophilicity more significantly, which may improve membrane permeability but reduce solubility .
  • Fluorine vs. Nitro: The nitro group’s strong electron-withdrawing nature reduces biological activity, as seen in tumor necrosis assays .
Antitumor Activity
  • 5-Fluoro derivative: Demonstrates moderate activity in inducing tumor necrosis, likely due to balanced lipophilicity and electronic effects. Fluorine’s small size may allow better target binding compared to bulkier groups .
  • 5-Methoxy derivative: Used in Elacridar, a P-gp inhibitor that enhances chemotherapy efficacy by blocking drug efflux. The methoxy group’s electron-donating properties may stabilize interactions with P-gp .
  • 5-Methyl derivative: Exhibits moderate tumor activity, attributed to increased lipophilicity enhancing cellular uptake .
  • 5-Nitro derivative: Lower activity due to destabilizing electronic effects on the acridone core .
Enzyme Inhibition

Analytical and Pharmacokinetic Behavior

  • HPLC Retention: Methoxy and methyl derivatives elute earlier than Elacridar in HPLC, indicating lower polarity . The 5-fluoro analog’s retention time is expected to fall between nitro (more polar) and methyl/methoxy (less polar) derivatives.
  • Solubility: Fluorine’s moderate lipophilicity may improve aqueous solubility compared to methyl but reduce it relative to methoxy groups, impacting formulation strategies.

Biological Activity

5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid (CAS No. 98370-46-8) is a derivative of acridine, characterized by the presence of a fluorine atom at the 5th position and a carboxylic acid group at the 4th position. These structural features contribute to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₄H₈FNO₃
  • Molecular Weight : 257.22 g/mol
  • Structure : The compound possesses a heterocyclic structure typical of acridines, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The fluorine atom enhances the compound's capacity to form hydrogen bonds with biomolecules.
  • Enzyme Binding : The carboxylic acid group facilitates binding to enzymes and receptors, modulating their activity.
  • Oxidative Stress Modulation : The compound has been shown to influence pathways related to oxidative stress and DNA intercalation, which are critical in cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism involves:

  • Inducing apoptosis through activation of caspases.
  • Inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Case Studies

  • Anticancer Activity in A549 Cells :
    • A study reported that treatment with this compound reduced the clonogenic ability of A549 cells by approximately 74%. This suggests potent anticancer effects mediated through apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy :
    • In a comparative study against common pathogens, the compound showed effective inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismObserved EffectReference
AnticancerA549 (Lung Cancer)74% reduction in clonogenic ability
AnticancerMCF7 (Breast Cancer)Induction of apoptosis
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliEffective inhibition

Comparison with Similar Compounds

This compound can be compared with other acridine derivatives:

CompoundKey DifferencesBiological Activity
9-Oxo-9,10-dihydroacridine-4-carboxylic acidLacks fluorine; different activity profileLower anticancer efficacy
5-Chloro-9-oxo-9,10-dihydroacridine-4-carboxylic acidChlorine instead of fluorine; altered reactivityVaries in antimicrobial activity

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid, and how can purity be ensured?

  • Methodology : Synthesis typically involves coupling reactions using activating agents like 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in polar aprotic solvents (e.g., DMF). Post-synthesis purification via column chromatography or recrystallization is critical. Purity validation requires HPLC with UV detection (λ = 254 nm) and LC-MS for mass confirmation. For structural verification, use 1^1H/13^13C NMR and FTIR to confirm fluorine substitution and carboxylic acid groups .

Q. What analytical techniques are recommended for characterizing this compound’s stability under laboratory conditions?

  • Methodology :

  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition points.
  • Photostability : Expose samples to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC.
  • pH stability : Conduct accelerated stability studies in buffers (pH 1–13) at 25°C and 40°C, analyzing aliquots at intervals using LC-MS to detect hydrolysis or oxidation products .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling.
  • Exposure control : Implement engineering controls (e.g., local exhaust ventilation) and monitor airborne concentrations with real-time sensors.
  • First aid : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-analysis : Systematically compare studies, focusing on variables like assay conditions (e.g., cell lines, incubation time) and compound purity.
  • Factorial design experiments : Use a 2k^k factorial approach to isolate confounding factors (e.g., solvent choice, concentration gradients) and quantify their impact on activity .
  • Orthogonal validation : Replicate key findings using alternative assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or DNA topoisomerases). Validate with MD simulations (NAMD/GROMACS) to assess stability over 100-ns trajectories.
  • Quantum mechanics : Apply DFT calculations (B3LYP/6-31G*) to evaluate electronic properties influencing reactivity, such as HOMO-LUMO gaps and Fukui indices .

Q. How can researchers optimize experimental designs to study the compound’s mechanism of action?

  • Methodology :

  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify pathways modulated by the compound.
  • Kinetic assays : Use stopped-flow spectroscopy or microfluidic platforms to measure real-time binding kinetics.
  • Knockout models : Employ CRISPR-Cas9 to silence putative targets and validate functional relevance .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

  • Methodology :

  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for synthesis (e.g., particle size, crystallinity) and use DOE to optimize process parameters.
  • Analytical comparability : Implement orthogonal methods (e.g., NMR crystallography, XRPD) to characterize polymorphic forms and ensure consistency .

Q. How can derivatization enhance the compound’s utility in targeted drug delivery?

  • Methodology :

  • Prodrug design : Introduce ester or amide prodrug moieties to improve solubility. Use Fmoc-protected intermediates for controlled release (e.g., pH-sensitive linkers).
  • Conjugation techniques : Attach targeting ligands (e.g., folate or peptides) via EDC/NHS chemistry, followed by purification using size-exclusion chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.